molecular formula C7H12O2 B15076316 2-Buten-1-YL propionate

2-Buten-1-YL propionate

Cat. No.: B15076316
M. Wt: 128.17 g/mol
InChI Key: UCXAUVOTLFMULL-HWKANZROSA-N
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Description

2-Buten-1-YL propionate is an ester derived from the reaction of 2-buten-1-ol (an unsaturated alkenyl alcohol) and propionic acid. Its structure features a four-carbon chain with a double bond (C=C) at the 2-position and a propionate ester group at the terminal carbon (). This compound belongs to the class of alkenyl esters, which are characterized by their unsaturated hydrocarbon chains. The presence of the double bond in 2-buten-1-YL propionate may influence its reactivity, stability, and sensory properties compared to saturated esters.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

[(E)-but-2-enyl] propanoate

InChI

InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h3,5H,4,6H2,1-2H3/b5-3+

InChI Key

UCXAUVOTLFMULL-HWKANZROSA-N

Isomeric SMILES

CCC(=O)OC/C=C/C

Canonical SMILES

CCC(=O)OCC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Buten-1-yl propionate can be synthesized through the esterification reaction between 2-buten-1-ol and propionic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 2-buten-1-yl propionate involves the continuous esterification process. This method utilizes a fixed-bed reactor with an acid catalyst to achieve high yields and efficiency. The reaction mixture is continuously fed into the reactor, and the product is separated and purified through distillation .

Chemical Reactions Analysis

Hydrolysis Reactions

2-Buten-1-yl propionate undergoes hydrolysis under acidic or basic conditions to yield propionic acid and 2-buten-1-ol . The reaction follows first-order kinetics, with rate constants influenced by pH and temperature.

Key Conditions and Outcomes

ConditionCatalyst/ReagentTemperatureTimeProducts
Acidic HydrolysisH₂SO₄ (0.1 M)80°C4 hoursPropionic acid, 2-buten-1-ol
Basic HydrolysisNaOH (0.1 M)60°C2 hoursSodium propionate, 2-buten-1-ol

In industrial settings, continuous-flow reactors optimize yield (>90%) by maintaining precise temperature control . Hydrolysis is critical for generating metabolites in biological systems, where enzymatic cleavage releases bioactive intermediates .

Oxidation Reactions

The α,β-unsaturated structure facilitates oxidation at the double bond. Common oxidizing agents include:

  • KMnO₄ (acidic conditions): Cleaves the double bond to form propionic acid and acetic acid .

  • CrO₃ (Jones reagent): Selectively oxidizes the allylic position, yielding 3-oxo-2-buten-1-yl propionate .

Experimental Data

Oxidizing AgentSolventTemperatureProductYield
KMnO₄/H₂SO₄H₂O25°CPropionic acid + Acetic acid78%
CrO₃/acetoneDichloromethane0°C3-Oxo-2-buten-1-yl propionate65%

Reduction Reactions

Catalytic hydrogenation or hydride-based reduction saturates the double bond:

  • H₂/Pd-C : Produces butyl propionate (C₇H₁₄O₂) with >95% selectivity.

  • LiAlH₄ : Reduces the ester to 2-buten-1-ol and propanol .

Comparative Reduction Pathways

MethodReagentConditionsMajor Product
HydrogenationH₂ (1 atm), Pd-CEthanol, 25°CButyl propionate
HydrideLiAlH₄THF, 0°C2-Buten-1-ol

Substitution Reactions

The ester group undergoes nucleophilic substitution with amines or alcohols:

  • Aminolysis : Reaction with methylamine forms 2-buten-1-yl methylpropionamide (C₈H₁₅NO).

  • Transesterification : Methanol in acidic conditions yields methyl propionate and 2-buten-1-ol .

Reaction Kinetics

NucleophileCatalystTimeConversion Rate
MethylamineNone6 hours45%
MethanolH₂SO₄2 hours88%

Stability and Degradation

2-Buten-1-yl propionate is sensitive to light and heat, with degradation studies showing:

  • Thermal Decomposition (>120°C): Forms acrylic acid and butene .

  • Photodegradation (UV exposure): Generates free radicals, leading to polymerization .

Scientific Research Applications

2-Buten-1-yl propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Buten-1-yl propionate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-buten-1-ol and propionic acid, which can then participate in various biochemical processes. The compound’s reactivity and interactions with enzymes and other biomolecules contribute to its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-buten-1-YL propionate with structurally related propionate esters and salts, focusing on molecular properties, applications, and safety.

Structural Comparison

  • 2-Buten-1-YL Propionate : Contains a four-carbon alkenyl chain (C4H7) with a double bond at the 2-position, esterified with propionic acid (C3H6O2). Molecular formula: C7H12O2 (inferred).
  • Geranyl Propionate (C13H22O2): A branched monoterpene ester with a 10-carbon geranyl group; used in fragrances and flavors due to its floral odor .
  • Butyl Propionate (C7H14O2): A saturated ester with a four-carbon butyl group; commonly used as a solvent .
  • 9-Decenyl Propionate (C13H24O2): A linear ester with a 10-carbon chain and a terminal double bond; logP = 3.85 (lipophilic), used in specialty chemicals .
  • Calcium Propionate (C6H10CaO4): A calcium salt of propionic acid; used as a food preservative .

Physical and Chemical Properties

Property 2-Buten-1-YL Propionate (Inferred) Geranyl Propionate Butyl Propionate 9-Decenyl Propionate Calcium Propionate
Molecular Weight ~128 g/mol 210.31 g/mol 130.18 g/mol 212.30 g/mol 186.22 g/mol
Boiling Point Moderate (est. 120–150°C) >110°C ~146°C Not reported Decomposes on heating
Solubility Insoluble in water Insoluble in water Low water solubility Insoluble in water Freely soluble in water
Odor/Use Likely fruity/pungent Floral (flavor industry) Solvent-like Mild (specialty chemicals) Odorless (preservative)
Stability May polymerize (unsaturated) Stable Stable Stable Hygroscopic

Research Findings and Gaps

  • Key Similarities : All propionate derivatives share a common propionic acid backbone, but their functional groups dictate divergent applications.
  • Key Differences :
    • Unsaturated esters (e.g., 2-buten-1-YL propionate, 9-decenyl propionate) exhibit higher lipophilicity (logP ~3.85) compared to saturated analogs .
    • Calcium propionate’s water solubility contrasts sharply with the hydrophobic nature of alkenyl esters .
  • Research Gaps : Direct experimental data on 2-buten-1-YL propionate’s toxicity, stability, and commercial applications are lacking. Further studies are needed to validate inferred properties.

Biological Activity

2-Buten-1-yl propionate is an organic compound with the molecular formula C7H12O2. It is an unsaturated ester formed from the reaction of 2-buten-1-ol and propionic acid. This compound has garnered attention in various fields, particularly in biological and medicinal research due to its potential therapeutic properties and interactions with biological systems.

2-Buten-1-yl propionate is characterized by its fruity odor and liquid state at room temperature. Its structure features a double bond in the butenyl group, contributing to its reactivity and utility in chemical processes. The compound's ability to undergo hydrolysis results in the release of 2-buten-1-ol and propionic acid, which can participate in various biochemical processes.

The biological activity of 2-buten-1-yl propionate primarily involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, leading to the formation of biologically active metabolites. These metabolites may interact with enzymes and other biomolecules, influencing various physiological processes.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 2-buten-1-yl propionate indicate that it may inhibit the growth of certain bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways. Further studies are necessary to quantify this activity and understand the underlying mechanisms.

Case Study 1: Interaction with Enzymes

A study focused on the interaction of 2-buten-1-yl propionate with various enzymes revealed that it could act as a substrate or inhibitor depending on the enzyme's nature. For example, it was observed that certain hydrolases could effectively hydrolyze the ester bond, releasing active metabolites that exhibited biological effects.

Case Study 2: Therapeutic Potential

In a medicinal chemistry context, 2-buten-1-yl propionate has been investigated for its potential as a precursor in drug synthesis. Its reactivity allows it to be modified into various pharmacologically active compounds. Research highlighted its role in synthesizing novel anti-inflammatory agents, showcasing its therapeutic potential.

Comparative Analysis

The following table summarizes the biological activities of 2-buten-1-yl propionate compared to similar compounds:

CompoundAntioxidant ActivityAntimicrobial ActivityTherapeutic Potential
2-Buten-1-YL PropionateModerate (predicted)ModerateHigh
Ethyl AcetateHighLowModerate
Butyl AcrylateLowModerateLow

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